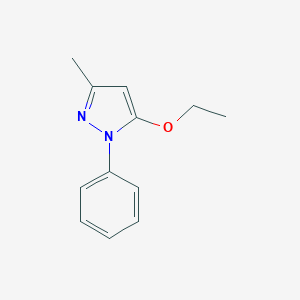

5-Ethoxy-3-methyl-1-phenylpyrazole

描述

5-Ethoxy-3-methyl-1-phenylpyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a five-membered ring containing two nitrogen atoms, with an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions to form the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as in laboratory synthesis but optimized for higher yields and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .

化学反应分析

Nucleophilic Substitution Reactions

The ethoxy group at position 5 of the pyrazole ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with Acyl Chlorides :

In the presence of Ca(OH)₂, 5-ethoxy-3-methyl-1-phenylpyrazole reacts with aroyl chlorides (e.g., 4-methylbenzoyl chloride) to form C-acylated derivatives. This reaction proceeds via a base-mediated mechanism, where the ethoxy group is displaced, yielding 4-aroyl-3-methyl-1-phenylpyrazol-5-ones (Table 1) .Table 1: Acylation of this compound

Aroyl Chloride (R) Reaction Time (h) Yield (%) Recrystallization Solvent 4-Methylbenzoyl 1.5 74–76 Methanol-acetone 4-Fluorobenzoyl 2 75–78 Ethanol 4-Trifluoromethylbenzoyl 9 81–83 Methanol Key observations:

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at position 4 due to the electron-donating ethoxy group. Notable reactions include:

-

Nitration :

Treatment with HNO₃/H₂SO₄ yields 4-nitro derivatives. The reaction proceeds regioselectively due to the directing effects of the ethoxy and methyl groups . -

Halogenation :

Bromination using Br₂ in acetic acid produces 4-bromo-5-ethoxy-3-methyl-1-phenylpyrazole, which serves as an intermediate for cross-coupling reactions .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the pyrazole ring can undergo cleavage:

-

Acid-Catalyzed Ring Opening :

Prolonged reflux in concentrated HCl opens the pyrazole ring, yielding α,β-unsaturated ketones. For example, this compound converts to 3-methyl-1-phenyl-2-penten-4-one under these conditions . -

Oxidative Degradation :

Treatment with KMnO₄ in aqueous NaOH generates phenylacetic acid derivatives via oxidative cleavage of the pyrazole ring .

Catalytic Transformations

-

Cross-Coupling Reactions :

The brominated derivative participates in Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ as a catalyst, enabling the synthesis of biaryl-pyrazole hybrids . -

Reductive Amination :

Reaction with aldehydes and NaBH₃CN produces secondary amines, which are intermediates in drug discovery .

Key Research Findings

-

Yield Optimization : Reactions involving electron-deficient aroyl chlorides (e.g., 4-CF₃-C₆H₄COCl) require longer reaction times (9 hours) but achieve yields >80% .

-

Regioselectivity : Electrophilic substitutions consistently occur at position 4 due to the ethoxy group’s +M effect .

-

Biological Relevance : Derivatives such as imidazopyrazoles show cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM) .

科学研究应用

Chemical Structure and Synthesis

5-Ethoxy-3-methyl-1-phenylpyrazole has the molecular formula and a molecular weight of approximately 202.26 g/mol. The compound features a pyrazole ring substituted with an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position. Its synthesis typically involves reactions between ethoxy acetoacetate and various phenylhydrazines, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry for characterization .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising applications:

- Antimicrobial Properties : Some derivatives of pyrazoles exhibit significant antimicrobial activity, suggesting potential applications as antibacterial or antifungal agents.

- Antioxidant Activity : Recent studies have indicated that pyrazole derivatives can act as potent antioxidants. For instance, compounds derived from pyrazole have shown effective radical scavenging activity against various free radicals, which is crucial for preventing oxidative stress-related diseases .

- Anticancer Potential : Research has highlighted the anticancer properties of pyrazole derivatives. Certain compounds have demonstrated efficacy against breast cancer cell lines, showing lower toxicity compared to conventional chemotherapeutics like doxorubicin .

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable scaffold in drug development:

- Antitumor Agents : The compound has been explored for its potential to inhibit tumor growth through various mechanisms, including targeting specific molecular pathways involved in cancer progression .

- Anti-inflammatory Drugs : Pyrazole derivatives have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Neuroprotective Agents : Some studies suggest that pyrazoles may provide neuroprotective benefits, which could be beneficial in conditions like Alzheimer's disease .

Agricultural Applications

In addition to medicinal uses, this compound has potential applications in agriculture:

- Agrochemicals : Pyrazole derivatives are being investigated for their effectiveness as pesticides and herbicides due to their ability to interact with biological systems in plants and pests .

Case Studies

Several case studies illustrate the applications of this compound:

作用机制

The mechanism of action of 5-Ethoxy-3-methyl-1-phenylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

3-Methyl-1-phenylpyrazole: Lacks the ethoxy group at the 5-position.

5-Methyl-3-phenylpyrazole: Lacks the ethoxy group and has a different substitution pattern.

1-Phenyl-3,5-dimethylpyrazole: Contains additional methyl groups.

Uniqueness: 5-Ethoxy-3-methyl-1-phenylpyrazole is unique due to the presence of the ethoxy group at the 5-position, which can influence its reactivity and biological activity. This substitution pattern may enhance its interactions with specific biological targets and improve its pharmacokinetic properties .

生物活性

5-Ethoxy-3-methyl-1-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family, noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant case studies and research findings.

This compound can be synthesized through various methods, often serving as a building block for more complex compounds. Its structure consists of an ethoxy group at the 5-position, which enhances its reactivity and biological activity compared to other pyrazoles. The compound's mechanism of action primarily involves:

- Antioxidant Activity : Scavenging free radicals and inhibiting lipid peroxidation, thus reducing oxidative stress in cells.

- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi by disrupting their cellular processes.

- Anti-inflammatory Effects : Modulating inflammatory pathways to reduce tissue damage.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study using the paper disc diffusion method showed its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

These results indicate that the compound can effectively inhibit both Gram-negative and Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. One notable case involved assessing its effects on inflammatory markers in vitro. The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. In experiments measuring oxidative stress in erythrocytes, the compound demonstrated a marked reduction in oxidative damage when pre-incubated with hydrogen peroxide. The results are summarized below:

| Concentration (mg/mL) | Oxidative Damage (%) |

|---|---|

| Control | 100 |

| 0.5 | 65 |

| 1.0 | 40 |

These findings highlight the compound's ability to protect cells from oxidative damage .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro studies on cancer cell lines (e.g., HeLa and MCF7) indicated that the compound inhibited cell proliferation significantly, with IC50 values suggesting potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These results warrant further investigation into the mechanisms underlying its anticancer effects .

Comparative Analysis with Related Compounds

This compound can be compared with other pyrazole derivatives to elucidate its unique properties:

| Compound | Key Features |

|---|---|

| 1-Phenyl-3-methyl-5-pyrazolone | Known for antioxidant properties |

| 3-Ethoxy-5-methyl-1-phenylpyrazole | Similar structure but different biological activities |

| 5-Methyl-3-phenylpyrazole | Lacks ethoxy group; different reactivity |

The presence of the ethoxy group at the 5-position is significant as it enhances interactions with biological targets, potentially improving pharmacokinetic profiles .

属性

IUPAC Name |

5-ethoxy-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXKUHSBZQQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339268 | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-41-7 | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。